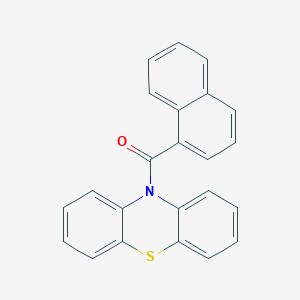![molecular formula C18H18N6O5 B10851576 N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine](/img/structure/B10851576.png)
N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine is a synthetic compound known for its high affinity and selectivity towards adenosine receptors, particularly the A3 subtype . This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, including anti-inflammatory and anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine typically involves the following steps:
Starting Material: The synthesis begins with adenosine as the starting material.
Methoxylation: The N6 position of adenosine is methoxylated using methanol in the presence of a suitable catalyst.
Ethynylation: The 2-position of the pyridine ring is ethynylated using an ethynylating agent such as ethynylmagnesium bromide.
Coupling Reaction: The pyridinyl and ethynyl groups are coupled to the adenosine scaffold under specific reaction conditions, often involving palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Methoxylation: Using industrial-grade methanol and catalysts.
Bulk Ethynylation: Employing ethynylating agents in large quantities.
Efficient Coupling: Utilizing advanced catalytic systems to enhance the coupling efficiency.
Chemical Reactions Analysis
Types of Reactions: N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; performed in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; reactions often conducted in polar solvents.
Major Products:
Oxidation Products: Oxidized derivatives of the adenosine scaffold.
Reduction Products: Reduced forms of the ethynyl and pyridinyl groups.
Substitution Products: Substituted derivatives with various functional groups attached to the pyridinyl ring.
Scientific Research Applications
N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine has several scientific research applications:
Chemistry: Used as a ligand in the study of adenosine receptors and their interactions.
Biology: Investigated for its role in modulating biological processes through adenosine receptor pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new pharmaceuticals targeting adenosine receptors
Mechanism of Action
The compound exerts its effects primarily through binding to adenosine receptors, particularly the A3 subtype. This binding leads to the activation or inhibition of various signaling pathways, including:
cAMP Pathway: Modulation of cyclic adenosine monophosphate levels.
MAPK Pathway: Influence on mitogen-activated protein kinase signaling.
Apoptosis Pathway: Induction of programmed cell death in cancer cells
Comparison with Similar Compounds
N6-methoxy-2-[(2-pyridinyl)ethynyl]adenosine is unique due to its high selectivity for the A3 adenosine receptor. Similar compounds include:
N6-cyclopentyladenosine: Selective for A1 receptors.
N6-(3-iodobenzyl)adenosine-5’-N-methyluronamide: Selective for A3 receptors but with different structural features.
2-chloro-N6-cyclopentyladenosine: Another A1 receptor agonist with distinct chemical properties
This compound’s unique structure and selectivity make it a valuable tool in both research and therapeutic development.
Properties
Molecular Formula |
C18H18N6O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methoxyamino)-2-(2-pyridin-2-ylethynyl)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C18H18N6O5/c1-28-23-16-13-17(22-12(21-16)6-5-10-4-2-3-7-19-10)24(9-20-13)18-15(27)14(26)11(8-25)29-18/h2-4,7,9,11,14-15,18,25-27H,8H2,1H3,(H,21,22,23)/t11-,14-,15-,18-/m1/s1 |
InChI Key |
CMMXTSNUEHRJEY-XKLVTHTNSA-N |
Isomeric SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=CC=N3)N(C=N2)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
CONC1=C2C(=NC(=N1)C#CC3=CC=CC=N3)N(C=N2)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


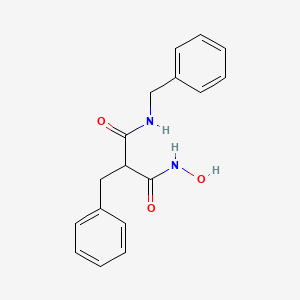
![N1-[4-(Phenylmethoxy)phenyl]-D-glutamine](/img/structure/B10851503.png)
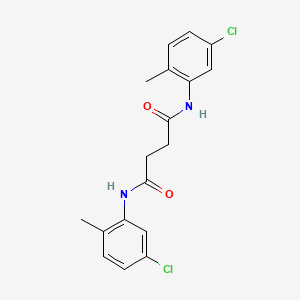
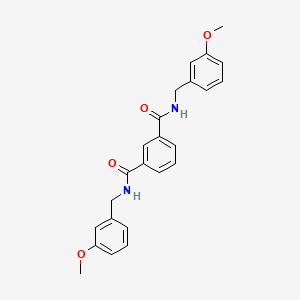

![2-[4-(3-Chlorobenzyloxy)benzyl]aminoacetamide](/img/structure/B10851534.png)

![N2-{4-[(4-chlorobenzyl)oxy]benzyl}glycinamide](/img/structure/B10851539.png)
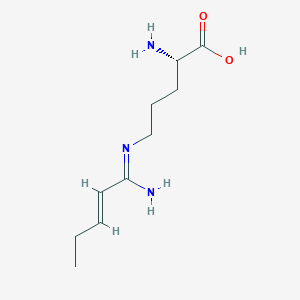
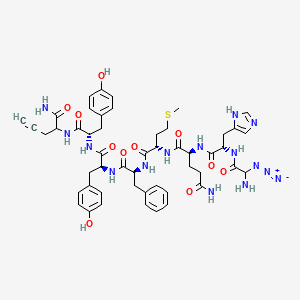
![N6-methoxy-2-[(4-methoxyphenyl)ethynyl]adenosine](/img/structure/B10851573.png)
![N6-methoxy-2-[(4-pyridinyl)ethynyl]adenosine](/img/structure/B10851574.png)
![N6-[(4-Amino)-phenyl]-9-benzyl-2-phenyladenine](/img/structure/B10851577.png)
